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6-Benzyl-3,6-diazabicyclo[3.1.1]heptane

Cat. No.: B11757781
M. Wt: 188.27 g/mol
InChI Key: AZSUQFVNLCDVAW-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Bridged Bicyclic Systems

Bicyclic molecules are compounds that contain two joined rings. wikipedia.org They are broadly classified into three main types based on how the rings are connected:

Fused Bicyclic Systems: The two rings share two adjacent atoms, meaning they share one covalent bond. The bridgehead carbons (the atoms common to both rings) are directly connected. wikipedia.orglibretexts.orgchemistrysteps.com

Bridged Bicyclic Systems: The two rings share three or more atoms, with the two bridgehead atoms being separated by a "bridge" containing at least one atom. wikipedia.orglibretexts.org

Spiro Bicyclic Systems: The two rings share only a single atom, known as the spiro atom. wikipedia.orglibretexts.org

The systematic naming of these compounds follows IUPAC nomenclature. For bridged systems, the name begins with the prefix "bicyclo," followed by square brackets containing three numbers separated by periods (e.g., bicyclo[a.b.c]). libretexts.orgopenochem.org These numbers represent the number of atoms in the three bridges connecting the two bridgehead carbons, listed in descending order. libretexts.orgopenochem.org The total number of atoms in the bicyclic system determines the parent alkane name. wikipedia.orgchemistrysteps.com

The compound at the core of this article, 3,6-diazabicyclo[3.1.1]heptane, is a bridged bicyclic heterocycle. Its nomenclature is broken down as follows:

bicyclo: Indicates a bridged bicyclic system.

[3.1.1]: Signifies that the two bridgehead atoms are connected by three bridges containing three, one, and one atom, respectively.

heptane: The parent name, indicating a total of seven atoms in the bicyclic framework.

3,6-diaza: Specifies that carbon atoms at positions 3 and 6 have been replaced by nitrogen atoms.

Significance of Diazabicycloalkanes as Privileged Scaffolds in Drug Discovery

In medicinal chemistry, certain molecular frameworks are termed "privileged structures" because they are capable of binding to multiple biological targets, leading to the discovery of therapeutically interesting compounds. unife.itpageplace.de This concept, first introduced to describe the benzodiazepine (B76468) nucleus, has become a fruitful approach in drug design. pageplace.denih.gov Privileged scaffolds often serve as core structures for combinatorial libraries, increasing the hit rate for targets of interest and generating leads with enhanced drug-like properties. unife.it

Diazabicycloalkanes, such as the 3,6-diazabicyclo[3.1.1]heptane core, are considered privileged scaffolds. Their rigid, three-dimensional structure allows for a precise spatial arrangement of functional groups, which can lead to high affinity and selectivity for specific receptors. nih.gov More than 85% of all biologically active chemical entities contain a heterocycle, and the inclusion of nitrogen atoms provides opportunities for modifying polarity, solubility, and hydrogen bonding capacity. nih.gov The bicyclic piperazine (B1678402) structure of 3,6-diazabicyclo[3.1.1]heptane makes it an interesting isostere (a molecule with similar size and shape) for piperazine, a common functional group in drugs. researchgate.net

Historical Context of the 3,6-Diazabicyclo[3.1.1]heptane Core in Chemical Biology

The 3,6-diazabicyclo[3.1.1]heptane core has emerged as a valuable building block in medicinal chemistry, particularly in the search for novel ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). unimi.itnih.gov These receptors are involved in various physiological processes, and their modulation is a therapeutic strategy for several pathological conditions. unimi.it

Research has demonstrated that derivatives of this core can act as potent and selective ligands for nAChR subtypes. For example, a series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides were synthesized and found to be partial or full agonists at both α4β2 and α6/α3β2β3 nAChRs. nih.gov Another study focused on 3-substituted-3,6-diazabicyclo[3.1.1]heptanes, leading to the discovery of a compound with a pM (picomolar) affinity for the α4β2 nAChR subtype and high selectivity. unimi.it The bicyclic nature of the scaffold is considered a key feature, as it rigidifies the structure, potentially enhancing binding to target receptors. researchgate.net These studies have solidified the importance of the 3,6-diazabicyclo[3.1.1]heptane core in the design of novel central nervous system agents.

Research Scope and Focus on N-Benzyl Substituted 3,6-Diazabicyclo[3.1.1]heptanes

The substitution pattern on the nitrogen atoms of the 3,6-diazabicyclo[3.1.1]heptane core is critical for modulating its pharmacological activity. The introduction of a benzyl (B1604629) group (an N-benzyl substitution) is a common strategy in medicinal chemistry to explore structure-activity relationships, improve binding, or alter pharmacokinetic properties.

Specific, in-depth research focused exclusively on the 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane isomer is not extensively detailed in publicly available literature. Often, this isomer is synthesized as part of a larger library of compounds to explore the impact of substituent placement on biological activity, or it may be created as a synthetic intermediate. The focus of many published studies has been on the isomeric 3-benzyl substituted core or on substitutions at the 3-position in general, which appears to be more critical for interactions with certain biological targets like nAChRs. unimi.itgoogle.com The synthesis of related N-protected derivatives, such as tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, provides a common starting point from which various substituents, including a benzyl group at the 3-position, can be introduced. unimi.itnih.gov

In contrast to its 6-benzyl counterpart, the 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane isomer and its precursors have been subjects of more detailed investigation. For instance, a patent describes the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane as part of the development of compounds with analgesic activity. google.com The synthesis involved the reduction of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one using lithium aluminium hydride. google.com

The synthesis of this key intermediate is outlined in the table below.

StepStarting MaterialReagentsProductDescription
13-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-oneLithium aluminium hydride, Tetrahydrofuran, Ethyl ether3-Benzyl-3,6-diazabicyclo[3.1.1]heptaneThe ketone is reduced to the corresponding amine. google.com
23-Benzyl-3,6-diazabicyclo[3.1.1]heptaneDi-tert-butyl dicarbonate (B1257347), Tetrahydrofuran3-Benzyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptaneThe secondary amine at the 6-position is protected with a Boc group. google.com
33-Benzyl-3,6-diazabicyclo[3.1.1]heptanePropionic anhydride, Dichloromethane (B109758)3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptaneThe secondary amine at the 6-position is acylated. google.com

Furthermore, the related ketone, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been identified as a promising building block for creating conformationally restricted piperidine (B6355638) derivatives for medicinal chemistry. researchgate.netnih.gov Its efficient, multi-gram synthesis has been described, and it serves as a versatile starting point for further derivatization of the cyclobutane (B1203170) ring. nih.gov These broader investigations highlight the synthetic accessibility and therapeutic potential of N-benzyl substituted 3,6-diazabicyclo[3.1.1]heptanes, with a particular emphasis on the 3-substituted isomer as a template for drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B11757781 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

6-benzyl-3,6-diazabicyclo[3.1.1]heptane

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)9-14-11-6-12(14)8-13-7-11/h1-5,11-13H,6-9H2

InChI Key

AZSUQFVNLCDVAW-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1N2CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for the 3,6 Diazabicyclo 3.1.1 Heptane Scaffold and Its N Benzyl Derivatives

Evolution of Synthetic Strategies for the Bridged 3,6-Diazabicyclo[3.1.1]heptane Core

The synthesis of the bridged 3,6-diazabicyclo[3.1.1]heptane scaffold has evolved to provide versatile and efficient routes to this valuable molecular framework. benthamdirect.comnih.gov These strategies often involve the construction of the bicyclic system from acyclic or monocyclic precursors, employing various cyclization techniques. The inherent strain and specific stereochemistry of the bridged system necessitate carefully designed synthetic approaches. Early methods focused on establishing the core structure, which could then be further functionalized. More recent advancements have aimed at developing more concise and scalable syntheses, often incorporating protecting group strategies to allow for selective manipulation of the two nitrogen atoms. fao.orgresearchgate.net The development of these synthetic routes has been crucial for enabling the exploration of 3,6-diazabicyclo[3.1.1]heptane derivatives in various areas of drug discovery. nih.govnih.gov

Directed Synthesis of 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane

The introduction of a benzyl (B1604629) group at the 6-position of the 3,6-diazabicyclo[3.1.1]heptane core is a key step in the synthesis of many biologically active compounds. Several methods have been developed for this specific N-benzylation.

Reductive Amination Approaches for N-Benzylation

Reductive amination is a widely employed and efficient method for the N-alkylation of amines. organic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of a monoprotected 3,6-diazabicyclo[3.1.1]heptane derivative with benzaldehyde. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to yield the N-benzylated product. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. google.comlshtm.ac.uk This method is favored for its generally mild reaction conditions and tolerance of a variety of functional groups.

For instance, a monoprotected 3,6-diazabicyclo[3.1.1]heptane can be reacted with an aldehyde in the presence of a reducing agent to introduce a substituent at the unprotected nitrogen. google.com

Reactant 1Reactant 2Reducing AgentProduct
Monoprotected 3,6-diazabicyclo[3.1.1]heptaneBenzaldehydeSodium triacetoxyborohydride6-Benzyl-3-(protected)-3,6-diazabicyclo[3.1.1]heptane
3,6-diazabicyclo[3.1.1]heptaneBenzaldehydeSodium cyanoborohydride3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

Multi-Step Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies have been utilized for the synthesis of this compound and its analogs. lshtm.ac.ukdiva-portal.org

Convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final stages. For the 3,6-diazabicyclo[3.1.1]heptane scaffold, this could involve the preparation of a suitably functionalized cyclobutane (B1203170) derivative which is then cyclized with a nitrogen-containing fragment.

Divergent synthesis , on the other hand, starts from a common intermediate that is diversified to produce a library of related compounds. In this context, the fully constructed 3,6-diazabicyclo[3.1.1]heptane core or a monoprotected version serves as the starting point for the introduction of various substituents, including the benzyl group, at the nitrogen atoms. nih.gov

Preparation via Hydrogenolysis of Precursors

Hydrogenolysis is a valuable technique for the removal of certain protecting groups, particularly benzyl groups. researchgate.net In some synthetic routes, a benzyl or a related group might be used as a protecting group for one of the nitrogen atoms during the construction of the bicyclic core. Subsequent removal of this group by catalytic hydrogenolysis, often using palladium on carbon (Pd/C) as a catalyst, yields the free secondary amine, which can then be selectively benzylated at the desired position. This method is particularly useful when orthogonal protecting group strategies are required. For example, a precursor with a benzyl group at the N3 position can undergo hydrogenolysis to yield the parent bicyclic amine, which can then be selectively functionalized at either nitrogen.

Synthesis of Key Intermediates and Precursors

The efficient synthesis of the 3,6-diazabicyclo[3.1.1]heptane scaffold and its derivatives relies heavily on the preparation of key intermediates, particularly monoprotected forms of the bicyclic diamine.

Preparation of Monoprotected 3,6-Diazabicyclo[3.1.1]heptane Derivatives (e.g., Boc-protected forms)

The ability to selectively protect one of the two nitrogen atoms in the 3,6-diazabicyclo[3.1.1]heptane core is crucial for its use as a versatile building block in medicinal chemistry. fao.orgresearchgate.netacs.org The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The synthesis of N-monoprotected 3,6-diazabicyclo[3.1.1]heptanes allows for the selective functionalization of the unprotected nitrogen atom. fao.orgresearchgate.net For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate can be synthesized and then used as a starting material for the introduction of various substituents at the N6 position. cnr.it A concise seven-step synthesis for both N³- and N⁶-monoprotected 3,6-diazabicyclo[3.1.1]heptanes has been reported, starting from inexpensive materials. fao.orgresearchgate.net

The general approach for the synthesis of Boc-protected derivatives involves reacting the parent 3,6-diazabicyclo[3.1.1]heptane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions to favor mono-protection. google.com The stoichiometry of the reagents and the reaction conditions can be adjusted to optimize the yield of the desired monoprotected product over the diprotected byproduct.

ReagentProtecting GroupProduct
3,6-Diazabicyclo[3.1.1]heptaneDi-tert-butyl dicarbonate (Boc₂O)tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate and/or tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Synthesis of N-Acyl and N-Alkyl Substituted Diazabicycloheptane Intermediates

The functionalization of the nitrogen atoms within the 3,6-diazabicyclo[3.1.1]heptane core is crucial for modulating the pharmacological properties of its derivatives. Standard organic transformations are readily employed to introduce a variety of acyl and alkyl substituents.

N-Acylation: The synthesis of N-acyl derivatives can be achieved through the reaction of the parent diazabicycloheptane with an acylating agent. For instance, 3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane is prepared by treating 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane with propionic anhydride. The reaction, typically carried out in a solvent like dichloromethane (B109758) at reflux, proceeds to completion, followed by a basic workup to yield the desired N-acyl product. This method is a versatile approach for introducing a wide range of amide functionalities.

N-Alkylation: Reductive amination is a common and effective method for introducing N-alkyl groups. This process involves the reaction of a secondary amine, such as 6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane, with an aldehyde in the presence of a reducing agent. A typical procedure involves stirring the amine and the corresponding aldehyde (e.g., formaldehyde, acetaldehyde) in a solvent like acetonitrile (B52724) at 0°C, followed by the portion-wise addition of sodium cyanoborohydride. The reaction mixture is then allowed to warm to room temperature, and the pH is adjusted to neutrality with glacial acetic acid to facilitate the reductive amination process, yielding the N-alkylated product.

PrecursorReagent(s)ProductReaction Type
3-Benzyl-3,6-diazabicyclo[3.1.1]heptanePropionic anhydride, Dichloromethane3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptaneN-Acylation
6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptaneAldehyde (R-CHO), Sodium cyanoborohydride, Acetonitrile3-Alkyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptaneN-Alkylation (Reductive Amination)

Stereochemical Control and Diastereoselective Synthesis within the Bicyclo[3.1.1]heptane System

The parent 3,6-diazabicyclo[3.1.1]heptane scaffold is an achiral molecule due to its C2v symmetry. However, substitution on the bicyclic framework can introduce stereocenters, leading to the formation of diastereomers. The rigid nature of the bicyclo[3.1.1]heptane system imposes significant stereochemical constraints that can be exploited in diastereoselective synthesis.

Research into the related 6-azabicyclo[3.1.1]heptane system provides insight into controlling stereochemistry. For example, the synthesis of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acid via monodecarboxylation of a dicarboxylic acid intermediate yields a mixture of cis and trans diastereomers. nih.gov These diastereomers can be separated, allowing for the preparation of diastereopure compounds. Further transformations on these separated isomers can then produce cis- and trans-N-Boc-monoprotected diamines and amino alcohols. nih.gov Molecular structure analysis has revealed that the cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine (B6355638) chair conformer, while the trans isomers are considered analogs of the less common "boat" piperidine conformation. nih.gov This control over stereochemistry is vital as the spatial arrangement of substituents can profoundly impact biological activity.

Novel Methodologies for Scaffold Construction and Functionalization

Recent advancements in synthetic organic chemistry have provided new tools for both constructing the bicyclo[3.1.1]heptane core and functionalizing it in novel ways. These methods often leverage photocatalysis or the inherent strain of precursor molecules to drive reactions.

Photocatalytic Minisci Reaction for Heterocycle Functionalization

The Minisci reaction is a powerful method for the C-H functionalization of heteroarenes via the addition of a nucleophilic radical. Photocatalytic, milder versions of this reaction have been developed and successfully applied to the bicyclo[3.1.1]heptane system. nih.govresearchgate.net Specifically, a photocatalytic Minisci-like procedure has been used for the bridgehead functionalization of aza-bicyclo[3.1.1]heptanes. nih.govacs.org

In this process, a redox-active ester, such as an N-hydroxyphthalimide ester derived from an aza-bicyclo[3.1.1]heptane carboxylic acid, undergoes photocatalytic decarboxylation to generate a bridgehead radical. nih.gov This radical is then trapped by a protonated N-heteroarene to form the C-C bond. This method avoids the harsh oxidative conditions of traditional Minisci reactions and has been shown to be effective for coupling aza-bicyclo[3.1.1]heptane precursors with various heterocycles, yielding bis-heterocyclic products in good yields. nih.gov This late-stage functionalization capability is highly valuable for diversifying compound libraries in drug discovery. nih.govresearchgate.net

ReactionSubstrateKey FeaturesApplication
Photocatalytic Minisci ReactionAza-bicyclo[3.1.1]heptane redox-active esterMild, photocatalytic conditions; generates bridgehead radicalBridgehead functionalization with heterocycles

Strain-Release Cycloaddition Reactions

The inherent ring strain in small, bicyclic molecules like bicyclo[1.1.0]butanes (BCBs) can be harnessed as a thermodynamic driving force for cycloaddition reactions to construct larger, more complex scaffolds. Several methodologies have been developed that utilize strain-release to synthesize the bicyclo[3.1.1]heptane core. researchgate.netresearchgate.net

One such approach is the palladium-catalyzed double strain-release (3+3) cycloaddition involving BCBs and vinylcyclopropanes. rsc.org This reaction tolerates a variety of substituted precursors, providing access to structurally diverse bicyclo[3.1.1]heptanes. rsc.org Another strategy involves the Lewis acid-catalyzed 1,3-dipolar cycloaddition of BCBs with nitrones, which leads to the formation of 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.gov Furthermore, metal- and photocatalyst-free (3+3) annulation of BCBs with indolyl alcohols, promoted by 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP), has also been reported for the synthesis of indole-fused bicyclo[3.1.1]heptanes. researchgate.net These strain-release strategies represent powerful and modular routes for the de novo construction of the bicyclo[3.1.1]heptane framework, enabling the synthesis of novel analogs for chemical and biological exploration. researchgate.netacs.org

Structure Activity Relationship Sar Studies of 3,6 Diazabicyclo 3.1.1 Heptane Derivatives

Positional Isomerism and its Impact on Biological Activity (e.g., 3-Benzyl vs. 6-Benzyl Substitution)

The placement of substituents on the N3 and N6 nitrogen atoms of the 3,6-diazabicyclo[3.1.1]heptane core can have a profound impact on biological activity. Studies comparing isomeric pairs, where the functional groups on the N3 and N6 positions are swapped, demonstrate that the receptor binding pocket can exhibit a significant preference for one configuration over the other.

In a study focused on opioid receptor ligands, two series of compounds, N-3-arylpropenyl-N-6-propionyl (Series A) and N-6-arylpropenyl-N-3-propionyl (Series B) derivatives of 3,6-diazabicyclo[3.1.1]heptane, were synthesized and evaluated. The results showed a clear distinction in affinity for the µ-opioid receptor. The Series B compounds, where the arylpropenyl group is on the N6 position, generally displayed significantly higher affinity. For instance, compound 3Bh (Series B) showed a high affinity for µ-receptors with a Ki value of 2.7 nM, while its corresponding isomer in Series A had a much lower affinity. nih.gov Molecular modeling suggested that the two series of isomeric compounds likely interact with the µ-receptor in very different binding modes, highlighting the critical role of substituent positioning on the bicyclic scaffold. nih.gov

Table 1: Impact of Positional Isomerism on µ-Opioid Receptor Affinity
CompoundSeriesSubstitution Patternµ-Receptor Ki (nM)
3Bb BN6-(3-phenylpropenyl)-N3-propionyl7.9
3Bg BN6-(3-(4-methoxyphenyl)propenyl)-N3-propionyl5.4
3Bh BN6-(3-(4-chlorophenyl)propenyl)-N3-propionyl2.7

Data sourced from a study on diazabicycloalkane-based opioid receptor ligands. nih.gov

Substituent Effects on Nitrogen Atoms (N3 and N6) on Receptor Affinity and Selectivity

The nature of the substituents attached to the N3 and N6 nitrogens is a key determinant of both the affinity and selectivity of these derivatives for their biological targets.

Aromatic and heteroaromatic groups are frequently incorporated into ligands to engage in specific interactions, such as π-π stacking, with receptor residues. In the context of 3,6-diazabicyclo[3.1.1]heptane derivatives targeting nAChRs, the introduction of substituted pyridinyl and anilino moieties at the N3 position has led to compounds with exceptionally high affinity and selectivity.

For example, a series of 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives showed remarkable affinity for the α4β2 nAChR subtype, with Ki values in the picomolar to nanomolar range. cnr.it The substitution pattern on the aniline (B41778) ring was found to be crucial; a 4-nitro group (12g ) resulted in a Ki of 22.5 pM for the α4β2 receptor. cnr.it Similarly, another study highlighted a derivative, 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide (43) , which demonstrated an α4β2 Ki value of 10 pM and very high selectivity over the α7 subtype. unimi.itlsbu.ac.ukresearchgate.net

The type and position of heteroatoms or substituents on the aromatic ring can fine-tune the electronic and steric properties of the ligand, thereby modulating its binding profile. Substitution with electron-donating groups like CH₃ and OCH₃ on a phenylpyridyl moiety resulted in good affinity for α4β2 receptors with almost no affinity for α7 receptors. nih.gov Conversely, the p-NO₂-phenyl substituted analogue exhibited the highest α4β2 affinity among the tested phenyl-substituted compounds. nih.gov

Table 2: Affinity of N3-Substituted Derivatives for nAChR Subtypes
CompoundN3-Substituentα4β2 Ki (nM)α7 Ki (nM)α7/α4β2 Selectivity Ratio
4c 6-Bromopyridin-3-yl0.05672.51,295
12g 5-(4-Nitroanilino)pyridin-3-yl0.0225>10,000>444,444
43 N-(2-Fluorophenyl)nicotinamide-5-yl0.01033,2003,320,000

Data compiled from studies on novel ligands for neuronal nicotinic acetylcholine (B1216132) receptors. cnr.itunimi.itnih.gov

While aromatic groups are common, aliphatic and acyl substitutions also play a significant role in defining the pharmacological properties of 3,6-diazabicyclo[3.1.1]heptane derivatives. These groups can influence properties such as solubility, metabolic stability, and the ability to form hydrogen bonds.

A series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides were synthesized and found to be partial or full agonists at α4β2 and α6/α3β2β3 nAChRs. nih.gov One compound from this series, 3-(Cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane (TC-8831) , demonstrated a favorable pharmacological profile. nih.gov Quantitative structure-activity relationship (QSAR) modeling of this series suggested that binding affinity is primarily driven by ligand shape, the distribution of positive charge on the molecular surface, and molecular flexibility. nih.gov The study indicated that the α6β2β3 subtype appears more sensitive to the bulkiness and flexibility of the ligand compared to the α4β2 subtype. nih.gov Acyl groups, like the propionyl moiety used in opioid receptor ligands, also serve as crucial components for receptor interaction, balancing the steric and electronic properties of the molecule. nih.gov

Conformational Restriction and its Implications for Ligand-Receptor Interactions

A fundamental principle in medicinal chemistry is that restricting the conformation of a flexible molecule can lead to increased affinity and selectivity for its target receptor. This is because the energetic cost of adopting the specific "active" conformation required for binding is reduced. The 3,6-diazabicyclo[3.1.1]heptane scaffold is an excellent example of a conformationally restricted motif. researchgate.net

Its rigid, cage-like bicyclic structure locks the relative positions of the two nitrogen atoms and any substituents attached to them. This pre-organization of the ligand into a well-defined three-dimensional shape reduces the entropic penalty upon binding to a receptor, which can translate into a more favorable binding free energy and thus higher affinity. This structural rigidity provides unique spatial relationships between functional groups, which is a key advantage in designing selective ligands. The defined geometry of the scaffold limits the number of possible interactions with off-target receptors, thereby enhancing selectivity. The use of such rigid building blocks is an effective strategy for improving the pharmacological characteristics of drug candidates. researchgate.net

Bioisosteric Strategies Employing the 3,6-Diazabicyclo[3.1.1]heptane Scaffold

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of drug design. The 3,6-diazabicyclo[3.1.1]heptane scaffold has been successfully employed as a bioisostere for more common structural motifs, such as piperazine (B1678402) and meta-substituted benzene (B151609) rings. researchgate.netacs.org209.200.91nih.gov

Replacing a flexible piperazine ring with the rigid 3,6-diazabicyclo[3.1.1]heptane core can improve a compound's pharmacological profile by reducing conformational flexibility. tandfonline.com This scaffold is achiral and has a lipophilicity similar to piperazine, making it an attractive substitute. 209.200.91 Furthermore, its three-dimensional structure has been recognized as a potent bioisostere for the planar meta-substituted benzene ring, offering a way to improve physicochemical properties by moving away from "flat" aromatic structures. researchgate.netacs.orgnih.gov

The 3,6-diazabicyclo[3.1.1]heptane scaffold is one of several bridged diamine systems used in drug discovery. Its properties are often compared to other bicyclic structures like 2,5-diazabicyclo[2.2.1]heptane and 3,8-diazabicyclo[3.2.1]octane.

In the development of nAChR α4β2 ligands, the 3,6-diazabicyclo[3.1.1]heptane core was investigated as an intriguing structural modification of the 2,5-diazabicyclo[2.2.1]heptane core. unimi.it This strategic shift led to the discovery of derivatives with high affinity and selectivity for the α4β2 subtype. unimi.it The choice of the bicyclic scaffold can significantly alter the topology and distance between the nitrogen atoms and their substituents, which in turn affects how the ligand fits into the receptor's binding site. For instance, in the design of nicotinic agonists, both 3,6-diazabicyclo[3.2.1]octane (a bridged homopiperazine) and other fused diamines have been explored, with varying degrees of success depending on the specific receptor subtype being targeted. blumberginstitute.org The conformational constraints imposed by the different bridge lengths and ring sizes in these various scaffolds allow chemists to fine-tune the spatial orientation of key pharmacophoric features, making the selection of the right bridged system a critical design choice.

Utility as Bioisosteres for Meta-Substituted Arenes and Pyridines

The replacement of aromatic rings with saturated, three-dimensional scaffolds is a widely used strategy in medicinal chemistry to improve the physicochemical properties of drug candidates. domainex.co.ukresearchgate.net Bicyclo[3.1.1]heptane (BCHep) derivatives, in particular, have emerged as effective bioisosteres for meta-substituted arenes due to their rigid structure that accurately mimics the 120° bond vector angle between substituents on a meta-substituted phenyl ring. springernature.comox.ac.uknih.gov The introduction of nitrogen atoms into this scaffold, creating aza-bicyclo[3.1.1]heptanes, extends this utility, presenting these structures as potential bioisosteres for pyridines and other nitrogen-containing heterocycles. chemrxiv.orgresearchgate.net

The core principle behind using the 3,6-diazabicyclo[3.1.1]heptane scaffold as a bioisostere lies in its ability to present substituents in a similar spatial orientation to a meta-substituted arene or a 3,5-disubstituted pyridine (B92270). chemrxiv.orgresearchgate.net This geometric mimicry allows the saturated bicyclic system to interact with biological targets in a manner analogous to its aromatic counterpart, while often conferring improved pharmaceutical properties such as increased solubility, enhanced metabolic stability, and reduced lipophilicity. ox.ac.ukchemrxiv.org

Detailed research into the closely related 3-azabicyclo[3.1.1]heptane scaffold has provided compelling evidence for its effectiveness as a pyridine mimetic. chemrxiv.org A notable study involved the replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core. chemrxiv.orgresearchgate.netnih.gov This modification led to a significant improvement in key physicochemical parameters, demonstrating the potential of this bicyclic system in drug design. chemrxiv.org

The substitution resulted in a more than tenfold increase in aqueous solubility and a substantial enhancement in metabolic stability in human liver microsomes. chemrxiv.orgresearchgate.net The half-life of the compound was extended from 3.2 minutes for Rupatadine to 35.7 minutes for its saturated analog. chemrxiv.org Furthermore, a significant decrease in experimental lipophilicity (logD) was observed. chemrxiv.orgresearchgate.net

Table 1: Comparison of Physicochemical Properties of Rupatadine and its 3-Azabicyclo[3.1.1]heptane Analog (Compound 48)
CompoundStructureAqueous Solubility (µM)clogPlogDMetabolic Stability (t½ in HLM, min)
RupatadinePyridine-containing295.1>4.53.2
Compound 483-Azabicyclo[3.1.1]heptane-containing3655.23.835.7

Data sourced from Mykhailiuk, et al. chemrxiv.org

Similarly, studies on the carbocyclic bicyclo[3.1.1]heptane (BCHep) scaffold have validated its role as a meta-arene bioisostere. domainex.co.ukox.ac.uk Researchers replaced the meta-substituted phenyl ring in the anti-cancer drug Sonidegib with a BCHep core. domainex.co.ukchemrxiv.org While in this specific case the aqueous solubility slightly decreased, the work demonstrated the principle of geometric and property similarity, with the calculated lipophilicity (ClogP) remaining very similar between the parent drug and its BCHep analog. domainex.co.ukchemrxiv.org Further investigation into an oxa-analog, 3-oxabicyclo[3.1.1]heptane, showed a dramatic five-fold increase in solubility compared to Sonidegib, highlighting how heteroatom incorporation in the bicyclo[3.1.1]heptane scaffold can be tuned to enhance specific properties. chemrxiv.orgnih.gov

Table 2: Comparison of Physicochemical Properties of Sonidegib and its Bicyclo[3.1.1]heptane (BCHep) and 3-Oxabicyclo[3.1.1]heptane Analogs
CompoundCore ScaffoldAqueous Solubility (µM)ClogPIC₅₀ (nM)
Sonidegibmeta-Substituted Phenyl6~4.56
BCHep Analog (50)Bicyclo[3.1.1]heptane4~4.5616
3-Oxa-BCHep Analog (51)3-Oxabicyclo[3.1.1]heptane34Not Reported96

Data sourced from Frank, et al. and Mykhailiuk, et al. ox.ac.ukchemrxiv.org

These studies collectively underscore the significant potential of the (diaza)bicyclo[3.1.1]heptane framework as a versatile bioisosteric replacement for meta-substituted arenes and pyridines. The rigid, three-dimensional nature of the scaffold allows for precise geometric positioning of substituents, while the inclusion of one or more nitrogen atoms provides a mechanism to modulate and improve critical drug-like properties, including solubility and metabolic stability. chemrxiv.orgrsc.org The findings from these analogous systems provide a strong rationale for the application of 6-benzyl-3,6-diazabicyclo[3.1.1]heptane and related derivatives in drug discovery programs to escape the "flatland" of aromatic rings. domainex.co.uk

Pharmacological Modulations and Biological Target Interactions of 3,6 Diazabicyclo 3.1.1 Heptane Derivatives

Opioid Receptor Ligand Development

The 3,6-diazabicyclo[3.1.1]heptane core has served as a foundational structure for developing novel ligands targeting the opioid receptor system. Research has focused on modifying this scaffold to achieve high affinity and selectivity for the different opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been synthesized that demonstrate high affinity and selectivity for μ-opioid receptors. A study involving N-3(6)-arylpropenyl-N-6(3)-propionyl-3,6-diazabicyclo[3.1.1]heptanes identified several compounds with potent binding to μ-receptors. nih.gov Specifically, certain derivatives showed Ki values at the μ-receptor ranging from 2.7 to 7.9 nM. nih.gov These same compounds displayed significantly lower affinity for δ and κ receptors, indicating a strong preference for the μ-receptor. nih.gov This selectivity is a critical attribute in the design of analgesics that aim to maximize therapeutic effects while minimizing side effects associated with other opioid receptors. google.com Molecular modeling suggests that different series of these compounds may interact with the μ-receptor in distinct ways. nih.gov

Table 1: Binding Affinity of select 3,6-Diazabicyclo[3.1.1]heptane Derivatives for μ-Opioid Receptors

Compound Ki at μ-receptors (nM)
3Bb 2.7 - 7.9
3Bg 2.7 - 7.9
3Bh 2.7 - 7.9

Source: Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors, 2006. nih.gov

The 3,6-diazabicyclo[3.1.1]heptane scaffold has also been explored for the development of δ-opioid receptor agonists. nih.gov As part of an investigation into novel analogues of the selective δ-opioid agonist SNC80, researchers synthesized a series of compounds incorporating the 3,6-diazabicyclo[3.1.1]heptane core. nih.gov All the novel compounds in this series demonstrated δ agonist behavior and notable affinity for δ receptors. nih.gov This line of research is aimed at creating conformationally constrained analogues to better understand and optimize interactions with the δ-receptor. nih.gov While some derivatives show high μ-receptor selectivity, their affinity for δ-receptors is considerably lower, with Ki values often exceeding 2000 nM. nih.gov

The development of 3,6-diazabicyclo[3.1.1]heptane derivatives as ligands for the κ-opioid receptor has been less of a focus compared to μ and δ receptors. Studies on N-arylpropenyl-N-propionyl derivatives showed very low affinity for κ-receptors, with Ki values typically greater than 5000 nM. nih.gov This characteristic highlights the scaffold's potential for creating ligands that are highly selective for μ-receptors, effectively avoiding interaction with κ-receptors, which can be advantageous in avoiding certain side effects.

Table 2: Comparative Opioid Receptor Affinity Profile of a 3,6-Diazabicyclo[3.1.1]heptane Derivative Series

Receptor Type Binding Affinity (Ki)
Mu (μ) 2.7 - 7.9 nM
Delta (δ) > 2000 nM
Kappa (κ) > 5000 nM

Source: Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors, 2006. nih.gov

When compared to established opioid receptor ligands, the 3,6-diazabicyclo[3.1.1]heptane derivatives present a distinct profile. For instance, the high μ-selectivity of compounds like 3Bb, 3Bg, and 3Bh over δ and κ receptors is a desirable feature. nih.gov In the context of δ-receptor ligands, derivatives of this scaffold have been developed as novel analogues to the well-known selective δ agonist SNC80. nih.gov The research indicates that modifying the diazabicycloalkane core can lead to compounds with improved δ affinity and selectivity relative to reference agonists like SNC80. nih.gov

Neuronal Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

The 3,6-diazabicyclo[3.1.1]heptane structure has proven to be a versatile scaffold for designing potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is a key target for conditions like nicotine (B1678760) addiction and neurodegenerative diseases. nih.govnih.gov

Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been synthesized that exhibit very high affinity for the α4β2 nAChR subtype. nih.gov One study reported a series of compounds with Ki values at α4β2 receptors ranging from 0.023 to 0.056 nM, demonstrating extremely potent binding. nih.gov These compounds showed significant selectivity for the α4β2 subtype over the α7 nAChR subtype. nih.gov

Functionally, these derivatives can act as either agonists or antagonists. A series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides were found to be partial or full agonists at the high-sensitivity (α4)2(β2)3 stoichiometry of the α4β2 receptor. nih.govepa.gov Another library of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives also displayed very high affinity for α4β2 nAChRs (Ki as low as 10 pM) and behaved as partial agonists. unimi.it Conversely, other optimization efforts have led to the identification of highly potent and selective α4β2 nAChR antagonists. nih.gov

Table 3: Affinity of select 3,6-Diazabicyclo[3.1.1]heptane Derivatives for α4β2 nAChRs

Compound Series Binding Affinity (Ki) Functional Activity
3-(Pyridin-3-yl) derivatives (4a, 4b, 4c) 0.023 - 0.056 nM Not specified
3,6-diazabicyclo[3.1.1]heptane-3-carboxamides Not specified Partial or Full Agonist
5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamides 10 pM - 560 pM Partial Agonist

Sources: Bioorganic & Medicinal Chemistry Letters, 2008; European Journal of Medicinal Chemistry, 2014; AIR Unimi, 2023. nih.govepa.govunimi.it

Selectivity for Alpha7 (α7) nAChRs

Derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold have been extensively studied for their interaction with various nicotinic acetylcholine receptor (nAChR) subtypes. While many compounds based on this scaffold exhibit a preference for the α4β2 subtype, significant insights into selectivity for the α7 nAChR have also been uncovered.

Research has shown that modifications to the substituent groups on the diazabicyclic core can modulate the affinity and selectivity for the α7 subtype. For instance, in one series of novel 3,6-diazabicyclo[3.1.1]heptane derivatives, several compounds demonstrated very high affinity for the α4β2 subtype, and concurrently, their selectivity profile with respect to the α7 subtype was characterized. nih.gov

Notably, the introduction of substituted anilines to the scaffold, while often tolerated for α4β2 receptor affinity, appears to be detrimental to the affinity for the α7 receptor subtype. cnr.it This suggests that the steric and electronic properties of the aniline (B41778) moiety may hinder effective binding at the α7 receptor.

Specific compounds have been identified that, while possessing high affinity for α4β2 nAChRs, display considerable selectivity over the α7 subtype. For example, the compound 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane (referred to as 4c in a study) was found to be highly selective in receptor binding assays, with an α7/α4β2 selectivity ratio of 1295. nih.govresearchgate.net Another compound from the same series, designated 4d, also showed high affinity for the α4β2 nAChR subtype (Kᵢ = 1.2 nM) with an even more remarkable α7/α4β2 selectivity ratio of 23300. nih.gov Similarly, the 5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide derivative (compound 43) proved to have a very high α7/α4β2 selectivity, alongside a pM affinity for the α4β2 subtype. researchgate.netlsbu.ac.uk

The affinity for the α7 receptor subtype is not significantly affected by the choice between a pyridine (B92270) or pyridazine (B1198779) ring in the ligand structure; rather, the position of substituents on the heteroaromatic ring plays a more critical role. cnr.it These findings underscore the nuanced structure-activity relationships that govern the selectivity of these ligands for the α7 nAChR subtype.

Table 1: Selectivity of 3,6-Diazabicyclo[3.1.1]heptane Derivatives for α7 nAChRs
Compound Designationα4β2 Kᵢ (nM)α7/α4β2 Selectivity RatioReference
4c-1295 nih.govresearchgate.net
4d1.223300 nih.gov
430.01Very High researchgate.netlsbu.ac.uk

Comprehensive SAR Studies for nAChR Ligands Derived from the Scaffold

The structure-activity relationship (SAR) studies for nAChR ligands derived from the 3,6-diazabicyclo[3.1.1]heptane scaffold have provided a wealth of information for designing subtype-selective compounds. These studies have primarily focused on modifications of substituents on the bicyclic core and attached aromatic systems.

A key area of investigation has been the substitution on a pyridine ring attached to the diazabicyclic structure. A series of 3-(pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives revealed that substitutions on the pyridine ring significantly influence binding affinity and selectivity. For instance, compounds with a bromo or other halogen substitution at the 6-position of the pyridine ring, such as 3-(6-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane (4c), exhibited very high affinity for α4β2 receptors. nih.govresearchgate.net

Another fruitful area of SAR exploration has been the introduction of substituted anilines. In a library of 45 pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane anilines, the 3-(anilino)pyridine derivatives emerged as particularly interesting ligands. cnr.it Within this series, the nature and position of the substituent on the aniline ring were critical for α4β2 affinity. For example, an unsubstituted aniline ring (compound 12a), as well as 4-methoxy (12c), 4-fluoro (12f), and 4-nitro (12g) substitutions, resulted in compounds with the best affinity profiles. cnr.it Specifically, compound 12g displayed an exceptionally high affinity with a Kᵢ value of 22.5 pM for the α4β2 subtype. cnr.it As a general observation from this line of research, the introduction of substituted anilines tends to be well-tolerated for maintaining or enhancing α4β2 receptor affinity. cnr.it

Conversely, these same modifications that are favorable for α4β2 affinity are often detrimental to α7 receptor binding. cnr.it This differential effect provides a rational basis for designing ligands with high selectivity for the α4β2 subtype over the α7 subtype.

Furthermore, a series of 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-arylnicotinamide derivatives all showed very high affinity for α4β2 nAChRs and also bound to the α3β4 subtype, while displaying significant selectivity over the α7 subtype. researchgate.netunimi.it This highlights that the nature of the linker and the aromatic system attached to the diazabicyclic core are crucial determinants of the pharmacological profile.

Table 2: Structure-Activity Relationship Data for Select 3,6-Diazabicyclo[3.1.1]heptane Derivatives at nAChRs
Compound DesignationModificationα4β2 Kᵢ (nM)Reference
4aPyridin-3-yl0.023 - 0.056 nih.govresearchgate.net
4bPyridin-3-yl derivative0.023 - 0.056 nih.govresearchgate.net
4c6-Bromopyridin-3-yl0.023 - 0.056 nih.govresearchgate.net
12aAnilino-pyridin-3-yl- cnr.it
12c4-Methoxy-anilino-pyridin-3-yl- cnr.it
12f4-Fluoro-anilino-pyridin-3-yl- cnr.it
12g4-Nitro-anilino-pyridin-3-yl0.0225 cnr.it

Emerging Biological Activities and Therapeutic Potential

Evaluation of Antiparasitic Activity (e.g., against Trypanosoma cruzi)

A review of the scientific literature did not yield specific studies evaluating the antiparasitic activity of 6-Benzyl-3,6-diazabicyclo[3.1.1]heptane or its direct derivatives against Trypanosoma cruzi. While research into novel treatments for Chagas disease is active, with various heterocyclic compounds being investigated, the 3,6-diazabicyclo[3.1.1]heptane scaffold has not been a reported focus in this specific therapeutic area based on the available search results.

Computational and Theoretical Investigations of 6 Benzyl 3,6 Diazabicyclo 3.1.1 Heptane and Analogues

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as a 6-benzyl-3,6-diazabicyclo[3.1.1]heptane derivative, interacts with its biological target at a molecular level. These studies provide insights into the binding orientation, affinity, and the key intermolecular forces that stabilize the ligand-receptor complex.

Docking studies performed on analogues of this compound have successfully predicted their binding modes within various receptors, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and opioid receptors. For instance, in studies of derivatives targeting α4β2 nAChRs, docking into homology models highlighted the critical role of a cationic center, a hydrogen-bond acceptor, and hydrophobic features in promoting binding affinity. A key ionic interaction with amino acid residues like Trp156 is often observed, with the rigid bicyclic core aligning with known ligands such as epibatidine (B1211577).

Pharmacophore elucidation based on these models confirms the importance of these key interactions for binding. For a series of N-aryl nicotinamide (B372718) derivatives, molecular docking showed that the core scaffold aligns with epibatidine in the binding site of the α4β2 nAChR, retaining crucial ionic interactions. Similarly, modeling of N-arylpropenyl-N-propionyl-3,6-diazabicyclo[3.1.1]heptanes at the µ-opioid receptor suggested that different substitution patterns on the bicyclic nitrogen atoms lead to distinct modes of interaction with the receptor.

The 3,6-diazabicyclo[3.1.1]heptane core is a rigid scaffold. This inherent rigidity reduces the entropic penalty upon binding to a receptor, which can contribute to higher affinity. The bicyclic nature constrains the geometry of the two nitrogen atoms and their substituents, presenting them in a well-defined spatial arrangement for interaction with receptor binding sites. Computational analysis helps to understand the preferred conformations of this scaffold and how it orients its substituents within the receptor's binding pocket. Molecular modeling of opioid receptor ligands based on this scaffold has shown that the conformational restriction is key to their interaction and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific quantum chemical studies on this compound are not extensively detailed in the literature, the methodologies are well-established for analyzing such molecules. These calculations, often employing Density Functional Theory (DFT), provide fundamental insights into the electronic properties and inherent reactivity of the molecule.

For related bicyclic systems like 1,5-diazabicyclo[3.1.0]hexane, quantum chemical calculations at levels such as MP2/aug-cc-pVTZ and DFT-B3LYP/cc-pVTZ have been used to determine equilibrium structures, conformational energies, and potential energy surfaces. Similar approaches applied to this compound would allow for:

Calculation of Molecular Orbitals: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict regions susceptible to electrophilic and nucleophilic attack.

Mapping Electrostatic Potential: Visualizing the charge distribution on the molecular surface to identify electron-rich (e.g., the nitrogen lone pairs) and electron-poor regions, which are crucial for intermolecular interactions like hydrogen bonding.

Calculation of Atomic Charges: Quantifying the partial charge on each atom to understand the polarity and reactivity of different parts of the molecule.

These theoretical parameters are invaluable for rationalizing observed structure-activity relationships and for parameterizing molecular mechanics force fields used in docking simulations.

In Silico Approaches for Predicting Pharmacokinetic Relevance (e.g., metabolic stability studies)

In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, thereby assessing their pharmacokinetic relevance before synthesis. For analogues of this compound, these computational tools can predict key parameters that influence a compound's viability as a drug candidate.

Studies on related compounds have demonstrated the utility of these approaches. For example, in vitro metabolism studies in human, rat, dog, and monkey liver microsomes showed a 3-(cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane analogue to be relatively stable. In silico models can be built to predict such metabolic outcomes. Furthermore, in vivo pharmacokinetic analysis in rats confirmed that this analogue could penetrate the brain, a crucial property for centrally acting drugs. Computational models can predict properties like blood-brain barrier penetration based on calculated physicochemical descriptors such as lipophilicity (LogP), polar surface area (TPSA), and hydrogen bonding capacity.

Predicted PropertyRelevanceExample Finding for Analogues
Metabolic StabilityDetermines the half-life of a compound in the body.An analogue was found to be relatively stable in liver microsome assays.
Brain PenetrationEssential for drugs targeting the central nervous system.An analogue showed a brain:plasma ratio of approximately 0.3 in rats.
Plasma Protein BindingAffects the free concentration of the drug available to act on its target.Models can predict high or low binding, influencing dosage and duration of action.
Drug-likenessAssesses whether a compound has physicochemical properties consistent with known oral drugs (e.g., Lipinski's Rule of Five).In silico tools are used to evaluate properties like molecular weight, LogP, and hydrogen bond donors/acceptors.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the 3,6-diazabicyclo[3.1.1]heptane class of compounds, QSAR modeling has been instrumental in understanding the drivers of binding affinity.

A QSAR model for a series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides suggested that binding affinity for nAChRs is primarily driven by three factors: ligand shape, the distribution of relative positive charge on the molecular surface, and molecular flexibility. The study also noted that binding to the α6β2β3 nAChR subtype appears to be more sensitive to the bulkiness and flexibility of the ligand compared to the α4β2 subtype. In other work, the influence of different substituents on a phenylpyridyl moiety attached to the diazabicycloheptane core was examined through Topliss decision tree analysis, a classical QSAR approach. This analysis revealed that electron-donating groups like CH₃ and OCH₃ resulted in good affinity for α4β2 receptors.

These models provide predictive power, allowing researchers to estimate the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis and testing.

Designing Novel Analogues Using Computational Chemistry Approaches

Computational chemistry is a cornerstone of modern drug design, enabling the rational creation of novel analogues with improved properties. By integrating findings from molecular docking, QSAR, and pharmacophore modeling, chemists can design new derivatives of this compound with enhanced affinity, selectivity, and pharmacokinetic profiles.

For example, based on SAR and modeling insights for nAChR ligands, new series of analogues have been designed and synthesized. Computational studies guide the selection of substituents to probe specific interactions within the receptor binding site. The finding that electron-donating groups on an attached phenyl ring improved α4β2 affinity led to the synthesis of methylated and methoxylated analogues. Conversely, the discovery that a p-NO₂-phenyl substituted analogue exhibited high affinity prompted further exploration of electron-withdrawing groups. The bicyclo[3.1.1]heptane framework itself has been identified as a valuable bioisostere for meta-substituted benzene (B151609) rings, a design strategy that can improve metabolic stability and other drug-like properties. Computational approaches are essential for evaluating such bioisosteric replacements before undertaking synthetic efforts.

Future Directions and Advanced Research Perspectives for 6 Benzyl 3,6 Diazabicyclo 3.1.1 Heptane

Exploration of Undiscovered Pharmacological Targets for the Bicyclic Scaffold

While the 3,6-diazabicyclo[3.1.1]heptane scaffold is well-established for its potent and selective activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α6/α3β2β3 subtypes, future research is aimed at broadening its pharmacological horizons. nih.govresearchgate.netnih.gov The unique structural and physicochemical properties of this scaffold make it an attractive candidate for interaction with a variety of other biological targets.

Emerging research points towards potential applications in oncology and the treatment of central nervous system (CNS) disorders beyond nAChR modulation. For instance, studies on related bicyclic amine derivatives have demonstrated inhibitory action against specific kinases involved in tumor proliferation and cytotoxic effects against prostate cancer cell lines. nih.gov Furthermore, certain derivatives have been investigated for their effects on serotonin (B10506) receptors, suggesting a potential role in managing conditions like major depressive disorder. The scaffold's potential in treating infectious diseases is also an area of nascent interest, with related bicyclic amines showing antiprotozoal activity against the organisms responsible for malaria and sleeping sickness. nih.gov These preliminary findings encourage a systematic exploration of the 3,6-diazabicyclo[3.1.1]heptane scaffold against a wider array of target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to unlock its full therapeutic potential.

Table 1: Potential and Emerging Pharmacological Targets for the 3,6-Diazabicyclo[3.1.1]heptane Scaffold
Target ClassSpecific Example(s)Therapeutic AreaSupporting Evidence/Rationale
KinasesTumor-associated kinasesOncologyDerivatives have shown inhibition of cancer cell line growth.
Serotonin Receptors5-HT receptorsCNS Disorders (Depression)Related compounds demonstrated effects on serotonin receptors in preclinical models.
Protozoal TargetsPlasmodium falciparum, Trypanosoma brucei rhodesienseInfectious DiseasesRelated bicyclic amines show antiprotozoal properties. nih.gov
GPCRsDopamine, Adrenergic ReceptorsNeurology, PsychiatryStructural similarity to known GPCR ligands suggests potential for cross-reactivity or targeted design.

Development of Advanced Synthetic Methodologies for Diverse Chemical Libraries

To fully explore the therapeutic potential of the 3,6-diazabicyclo[3.1.1]heptane scaffold, the development of diverse chemical libraries is paramount. This requires moving beyond traditional synthetic methods to embrace more advanced and efficient methodologies that allow for a wider range of chemical modifications. Future efforts will likely focus on late-stage functionalization and the creation of novel derivatives that were previously difficult to access.

Modern synthetic techniques are crucial for accelerating the discovery process. For example, photocatalytic Minisci reactions enable the direct introduction of heterocyclic moieties at bridgehead positions, a strategy highly relevant for creating bioisosteres of meta-substituted arenes. acs.org Microwave-assisted organic synthesis can significantly shorten reaction times for coupling and functionalization steps, facilitating rapid library production. Furthermore, innovative strategies involving the ring expansion of highly strained precursors, such as bicyclobutanes, are being explored to construct the core bicyclic system. acs.org These advanced methods, summarized in the table below, empower chemists to generate vast collections of compounds with diverse substituents, thereby increasing the probability of identifying novel biological activities.

Table 2: Comparison of Synthetic Methodologies for 3,6-Diazabicyclo[3.1.1]heptane Libraries
MethodologyDescriptionAdvantagesReference Example
Traditional Multi-Step SynthesisClassical functional group transformations and coupling reactions.Well-established and reliable for specific targets.Standard acylation and substitution reactions. google.com
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reaction kinetics.Drastically reduced reaction times, improved yields.Microwave-assisted coupling for library synthesis.
PhotocatalysisVisible-light-mediated reactions for novel bond formation.Mild reaction conditions, access to unique functionalizations (e.g., Minisci reaction). acs.orgIntroduction of heterocycles at bridgehead positions. acs.org
Strained Ring ChemistryUsing strained precursors like propellanes or bicyclobutanes.Novel routes to the core scaffold and its analogues. acs.orgRing expansion of bicyclobutanes to form fused diazabicyclo[3.1.1]heptanes. acs.org

Integration of High-Throughput Screening with Rational Design Principles

The discovery of novel activities for the 3,6-diazabicyclo[3.1.1]heptane scaffold will be significantly accelerated by the strategic integration of high-throughput screening (HTS) and rational drug design. This synergistic approach combines the empirical power of screening large compound libraries with the predictive precision of computational modeling.

Rational design principles, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can be used to design focused virtual libraries of diazabicycloheptane derivatives. nih.gov These computational models predict which modifications are most likely to result in binding to a specific target, thereby prioritizing synthetic efforts. The synthesized compounds can then be subjected to HTS, where automated robotic systems test millions of compounds against a biological target in a short period. youtube.com Modern HTS technologies, such as acoustic dispensing which uses sound waves to transfer nanoliter volumes of compounds, increase efficiency and reduce waste. youtube.com The vast datasets generated by HTS are then analyzed, often using machine learning algorithms, to identify "hits" and discern patterns of activity. youtube.com This information provides crucial feedback for refining the initial computational models, creating a powerful, iterative cycle of design, synthesis, testing, and analysis that can rapidly advance drug discovery programs.

Table 3: Integrated Workflow for Drug Discovery
StepMethodologyObjectiveKey Technologies
1. DesignRational Design & Computational ChemistryCreate a virtual library of focused compounds with predicted activity.QSAR, Molecular Docking, Pharmacophore Modeling. nih.gov
2. SynthesisAdvanced Synthetic MethodologiesEfficiently produce a physical library of prioritized compounds.Photocatalysis, Microwave-Assisted Synthesis. acs.org
3. ScreeningHigh-Throughput Screening (HTS)Rapidly test the library against biological targets to identify active compounds ("hits").Automated Robotics, Acoustic Dispensing, Fluorescence-Based Assays. youtube.com
4. Analysis & RefinementData Science & Machine LearningAnalyze HTS data to identify structure-activity relationships and refine computational models.Pattern Recognition Algorithms, Predictive Modeling. youtube.com

Application of the 3,6-Diazabicyclo[3.1.1]heptane Scaffold in PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glues

One of the most exciting future directions for the 3,6-diazabicyclo[3.1.1]heptane scaffold is its application in targeted protein degradation. This field is dominated by technologies like Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the target's degradation by the cell's own machinery. google.com

PROTACs consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the formation of a stable and productive ternary complex. The 3,6-diazabicyclo[3.1.1]heptane scaffold is an excellent candidate for use as a rigid linker or as a bioisosteric replacement for more flexible linkers like piperazine (B1678402). blumberginstitute.org Its constrained conformation can pre-organize the two ends of the PROTAC, potentially reducing the entropic penalty of forming the ternary complex and leading to improved potency and selectivity. A patent application has already described the use of this scaffold in the design of PROTACs targeting the KRAS G12D oncoprotein, highlighting its tangible potential in this cutting-edge therapeutic modality. google.com

Table 4: Role of Scaffolds as Linkers in PROTACs
Linker TypeExample ScaffoldKey CharacteristicsPotential Advantages
FlexiblePolyethylene glycol (PEG), Alkyl chainsHigh conformational freedom.Allows for broad sampling of orientations.
Semi-RigidPiperazine, Piperidine (B6355638)Some conformational restriction (e.g., chair/boat).Improved physicochemical properties over flexible linkers. blumberginstitute.org
Rigid3,6-Diazabicyclo[3.1.1]heptaneConstrained 3D geometry.Pre-organization for ternary complex formation, potential for improved potency and selectivity, novel intellectual property. google.comblumberginstitute.org

Nanoscale and Supramolecular Chemistry Applications of Bicyclic Amines

Beyond pharmacology, the distinct structural features of bicyclic amines like 3,6-diazabicyclo[3.1.1]heptane open up possibilities in materials science, particularly in nanoscale and supramolecular chemistry. Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent forces, such as hydrogen bonding. The well-defined geometry and hydrogen-bond donor/acceptor sites of the diazabicycloheptane scaffold make it an attractive building block (or "tecton") for constructing ordered, self-assembling systems like molecular crystals, gels, or even porous frameworks.

In nanotechnology, bicyclic amines could serve as precursors for functional materials. For example, their nitrogen-rich structure makes them suitable candidates for creating nitrogen-doped carbon materials upon pyrolysis. mdpi.com Such materials are of high interest for applications in energy storage (e.g., supercapacitors) and catalysis due to their enhanced conductivity and surface properties. mdpi.com Furthermore, the scaffold could be functionalized with photoactive or electroactive groups, allowing for its integration into molecular switches or sensors. While still a nascent area of research for this specific scaffold, the principles of using functional organic molecules as building blocks for advanced materials suggest a promising avenue for future exploration.

Table 5: Potential Advanced Materials Applications
Application AreaPotential Role of the ScaffoldGoverning PrinciplesDesired Outcome
Supramolecular ChemistryRigid building block (tecton)Self-assembly via hydrogen bonding and π-π stacking.Ordered networks, molecular crystals, functional gels.
Energy StoragePrecursor for N-doped carbonPyrolysis to create a high-surface-area, conductive material.High-performance electrodes for supercapacitors or batteries. mdpi.com
PhotocatalysisFunctional component in a larger systemModification with chromophores to influence electronic properties.Enhanced efficiency in light-driven chemical reactions. rsc.org
Drug DeliveryComponent of a nanocarrierIntegration into polymers or lipid nanoparticles.Targeted and controlled release of therapeutics. nih.gov

Q & A

Q. Critical Factors :

  • Temperature control during alkylation prevents side reactions like over-alkylation.
  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and intermediates’ stability.
  • Purification via column chromatography or crystallization ensures >95% purity .

How is the structural conformation of this compound validated experimentally?

Basic Research Question

  • X-ray Crystallography : Resolves bond angles and stereochemistry, confirming the bicyclic scaffold’s chair-like conformation and benzyl group orientation.
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 3.8–4.2 ppm (bridgehead protons) and δ 7.2–7.4 ppm (benzyl aromatic protons) confirm substituent positions.
    • NOESY : Detects spatial proximity between the benzyl group and bridgehead nitrogen.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 215.1542 for C₁₃H₁₈N₂) .

What strategies optimize this compound derivatives for α4β2 nicotinic acetylcholine receptor (nAChR) selectivity?

Advanced Research Question

  • Substitution Patterns :
    • Pyridinyl or pyridazinyl groups at the 3-position enhance α4β2 affinity (e.g., Ki = 0.01 nM for compound 43 ) .
    • Fluorine at the benzyl meta-position improves blood-brain barrier penetration.
  • Functional Assays :
    • Binding Assays : Radiolabeled epibatidine competition studies quantify α4β2 vs. α7 subtype selectivity.
    • Electrophysiology : Measures partial agonist efficacy (e.g., EC₅₀ = 0.3 μM for α4β2 activation) .

Table 1 : Structure-Activity Relationship (SAR) of Select Derivatives

CompoundSubstituent (R)α4β2 Ki (nM)α7/α4β2 Selectivity
35 2-Fluorophenyl0.15>1,000
43 3-Pyridinyl0.015,000

How do computational methods guide the design of this compound derivatives?

Advanced Research Question

  • Molecular Docking : Models ligand-receptor interactions using α4β2 nAChR crystal structures (PDB: 5KXI).
    • The protonated bicyclic nitrogen forms a salt bridge with α4β2 TrpB.
    • Benzyl group occupies a hydrophobic pocket near Leu118.
  • MD Simulations : Predict binding stability and residence time (>100 ns simulations).
  • QSAR Models : Correlate logP values (<2.5) with improved CNS bioavailability .

What analytical challenges arise in characterizing this compound isomers?

Advanced Research Question

  • Diastereomer Separation : Chiral HPLC (e.g., Chiralpak IA column, hexane:IPA mobile phase) resolves bridgehead stereoisomers.
  • Dynamic NMR : Detects atropisomerism in benzyl-substituted derivatives at low temperatures (−40°C).
  • Contradictions : BenchChem reports a single stereoisomer, but independent studies identify 2–3% epimerization under acidic conditions .

How is this compound utilized in functional studies of nicotine addiction?

Advanced Research Question

  • In Vivo Models : Microinjection into rodent ventral tegmental area (VTA) reduces nicotine self-administration (ED₅₀ = 1.2 mg/kg).
  • Mechanism : Partial agonism at α4β2 nAChRs downregulates dopamine release in the nucleus accumbens.
  • Safety Profile : High α4β2 selectivity minimizes off-target muscarinic effects (IC₅₀ > 10 μM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.